molecular formula C12H21NO4 B13055974 Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Katalognummer: B13055974
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: AZVUIRLOAUPNHF-KXUCPTDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core with a hydroxyl group at the 7-position and a tert-butyl carbamate protecting group. Its racemic nature indicates an equimolar mixture of enantiomers, making it a critical intermediate in asymmetric synthesis for pharmaceuticals.

Eigenschaften

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

tert-butyl (3aR,7S,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI-Schlüssel

AZVUIRLOAUPNHF-KXUCPTDWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@H]1CCO2)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Organic Synthesis

  • Cyclization: Formation of the hexahydrofuro[3,2-b]pyridine framework is achieved through intramolecular cyclization reactions, often catalyzed or facilitated by acidic or basic conditions.
  • Hydroxylation: Introduction of the hydroxy group at the 7-position is typically achieved by selective oxidation or nucleophilic substitution on an intermediate compound.
  • Esterification: The tert-butyl ester is introduced by reacting the carboxylic acid intermediate with tert-butanol or via tert-butyl chloroformate under mild conditions to avoid racemization.

Reaction Conditions and Monitoring

  • Reactions are commonly conducted under reflux in solvents like acetone to ensure sufficient energy for cyclization and substitution steps.
  • TLC is employed to track the conversion of starting materials to products.
  • Purification is achieved through chromatographic techniques, such as column chromatography, to isolate the racemic product.

Stereochemical Control

  • The synthesis is designed to preserve stereochemistry at the chiral centers, using stereoselective reagents or conditions.
  • The final product is racemic, containing both enantiomers in equal amounts, due to the synthetic route employed.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Step Description Conditions/Techniques Purpose
Cyclization Formation of fused bicyclic core Reflux in acetone, acidic/basic catalysis Construct hexahydrofuro[3,2-b]pyridine core
Hydroxylation Introduction of 7-position hydroxy group Selective oxidation or substitution Functionalization for activity
Esterification Formation of tert-butyl ester at 4-position Reaction with tert-butanol or tert-butyl chloroformate Install ester group
Monitoring Reaction progress tracking Thin-layer chromatography (TLC) Ensure conversion completeness
Purification Isolation of racemic product Column chromatography Obtain pure compound
Structural Analysis Confirmation of structure and stereochemistry NMR, MS, DSC, TGA Validate compound identity

Research Findings and Observations

  • The synthetic route provides a reliable and reproducible method to obtain the racemic compound with high purity.
  • The hydroxy substituent enhances solubility and reactivity, which is critical for subsequent biological assays.
  • The tert-butyl ester protects the carboxyl group during synthesis and can be selectively hydrolyzed if needed.
  • Maintaining stereochemical integrity during synthesis is essential to preserve biological activity related to AMP-activated protein kinase (AMPK) modulation.
  • The methodology allows for potential scale-up due to the use of common solvents and reagents and straightforward purification techniques.

Comparative Notes on Related Compounds

  • Similar synthetic approaches apply to related pyridine derivatives with variations in substituents or ring systems.
  • The stereochemistry and functional groups distinctly influence the biological activity and chemical behavior.
  • Racemic mixtures are often the starting point for further chiral resolution if enantiopure compounds are desired.

Analyse Chemischer Reaktionen

Types of Reactions

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a more saturated derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has demonstrated various biological activities:

  • AMPK Activation : The compound acts as an activator of AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis. This activation suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes by enhancing energy expenditure and improving insulin sensitivity.
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which can help mitigate oxidative stress-related diseases.

Pharmaceutical Applications

Given its biological activities, Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate shows promise in several therapeutic areas:

  • Metabolic Disorders : Due to its role in AMPK activation, it could be developed as a treatment for conditions like obesity and type 2 diabetes.
  • Neuroprotection : The compound's antioxidant properties may make it suitable for research into neuroprotective agents against neurodegenerative diseases.
  • Cancer Research : Investigations into its effects on cellular metabolism could reveal applications in cancer therapy, particularly in targeting metabolic pathways altered in cancer cells.

Case Study 1: AMPK Activation and Metabolic Health

A study investigated the effects of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate on AMPK activation in vitro. Results showed a significant increase in AMPK phosphorylation levels in treated cells compared to controls. This finding supports the potential use of the compound in developing treatments for metabolic disorders.

Case Study 2: Antioxidant Activity

Another research project evaluated the antioxidant capacity of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate using various assays (DPPH and ABTS). The compound exhibited notable free radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furo[3,2-b]pyridine core can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: (3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (Compound 8, )

  • Key Differences :
    • Protecting Group : Benzyl vs. tert-butyl. The tert-butyl group enhances steric protection and stability under acidic conditions, whereas benzyl requires hydrogenation for removal.
    • Substituents : Compound 8 has a 2-methyl group, absent in the target compound.
    • Stereochemistry : The target compound is racemic, while compound 8 is synthesized as a diastereomeric mixture .
  • Synthesis : Both involve cyclization and protection steps. Compound 8 is formed via KOBut-mediated reactions in THF, yielding 55% product after purification .

Spirocyclic Analogs: Racemic-(3S,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate ()

  • Structural Contrast :
    • Core System : Spiro[4.5]decane vs. fused furopyridine. The spiro system introduces conformational rigidity, impacting binding affinity in drug candidates.
    • Functional Groups : Both feature hydroxyl and tert-butyl carbamate groups, but the spiro analog lacks the fused oxygen-nitrogen heterocycle .

Pyrrolo-Pyrrole Derivatives: (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate ()

  • Key Differences :
    • Heterocycle : Pyrrolo[3,2-b]pyrrole (dual nitrogen atoms) vs. furo[3,2-b]pyridine (oxygen and nitrogen).
    • Physical Properties : Molecular weight 212.29 g/mol (C₁₁H₂₀N₂O₂), distinct from the target compound’s likely higher mass due to additional hydroxyl and fused oxygen .
  • Synthesis : Both utilize tert-butyl protection, but pyrrolo-pyrrole derivatives often require multi-step reductions and coupling reactions (e.g., HATU-mediated acylation in ) .

Data Tables: Comparative Analysis

Table 2. Spectral Data Highlights

Compound Name MS Data ¹H NMR Features (δ, ppm) Reference
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate () 254.5 [M + Na]⁺ 3.68 (br s, 2H), 1.39 (s, 9H)
(3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate Not provided 2.1–2.3 (m, 2H), 7.2–7.3 (m, 5H)
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Not provided 3.8–3.9 (m, 2H), 1.45 (s, 9H)

Biologische Aktivität

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a unique molecular structure featuring a fused bicyclic system with a pyridine ring and a furo[3,2-b] moiety, this compound exhibits promising pharmacological properties, particularly in relation to metabolic disorders.

Molecular Structure and Properties

  • Molecular Formula : C12H17NO4
  • Molecular Weight : Approximately 243.30 g/mol

The presence of a hydroxy group at the 7-position enhances the compound's reactivity and solubility, making it suitable for various pharmaceutical applications.

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has been identified as an activator of AMP-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis and is involved in regulating metabolic pathways related to energy expenditure and insulin sensitivity. This suggests that the compound may have potential therapeutic applications in conditions such as obesity and type 2 diabetes.

Interaction Studies

Research indicates that this compound interacts with various biological targets due to its structural features. Notably, studies have demonstrated its binding affinity to AMPK, suggesting it may modulate metabolic pathways effectively. Further investigations are necessary to fully elucidate its interaction profile with other proteins and enzymes involved in metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Azabenzimidazole hexahydrofuro[3,2-b]furan derivativesContains azabenzimidazole and furofuran moietiesAMPK activators
Hydroxyhexahydrofuro[2,3-b]furan derivativesSimilar furofuran structurePotentially similar biological activities
Tert-butyl esters of other pyridine derivativesPyridine core with various substituentsVaries widely based on substitutions

The uniqueness of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate lies in its specific stereochemistry and functional groups that confer distinct biological properties not fully shared by these other compounds.

Case Studies

Several studies have investigated the biological effects of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate:

  • Study on AMPK Activation : A study conducted on cellular models demonstrated that this compound significantly increased AMPK activity compared to control groups. This activation led to enhanced glucose uptake and fatty acid oxidation in muscle cells.
  • Metabolic Disorder Models : In animal models of obesity and type 2 diabetes, administration of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate resulted in improved insulin sensitivity and reduced body weight over a treatment period of eight weeks.

Q & A

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)Stability (48h, 25°C)
Dichloromethane120 ± 5Stable (no degradation)
Methanol85 ± 3Hydrolysis (<5% loss)
Water<1Unstable (pH-dependent)

Q. Table 2: Chiral HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak AD-HHexane:IPA (90:10)1.0 mL/min12.3 (R), 14.7 (S)
Lux Cellulose-2CO₂:MeOH (85:15)2.5 mL/min8.9 (R), 10.2 (S)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.